4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
4-acetyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
Research by Küçükgüzel et al. (2013) on novel sulfonamide derivatives, including celecoxib derivatives, has shown significant anti-inflammatory and analgesic activities. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating their potential as therapeutic agents with minimal side effects (Küçükgüzel et al., 2013).
Anticancer Applications
Ghorab et al. (2015) synthesized sulfonamide derivatives and tested them for in-vitro anticancer activity against human tumor liver cell line (HEPG-2). Several compounds showed higher activity than doxorubicin, a standard drug, highlighting their potential in cancer treatment (Ghorab et al., 2015).
Antimicrobial Applications
Chandak et al. (2013) reported the synthesis and evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety for their in vitro antibacterial and antifungal activities. These compounds showed activity against pathogenic bacterial strains and fungal yeasts, suggesting their use in combating various infectious diseases (Chandak et al., 2013).
Properties
IUPAC Name |
4-acetyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-12-19(17-4-3-9-20-13-17)22-23(14)11-10-21-27(25,26)18-7-5-16(6-8-18)15(2)24/h3-9,12-13,21H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIDAIEVUCXMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.